molecular formula C11H16O2 B13091349 1,2-Dimethoxy-3-propylbenzene

1,2-Dimethoxy-3-propylbenzene

Cat. No.: B13091349
M. Wt: 180.24 g/mol
InChI Key: DPMSFTBHUBQBOL-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-propylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, where two methoxy groups and a propyl group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-3-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,2-dimethoxybenzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the propyl group attaching to the benzene ring at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1,2-dimethoxy-3-propylbenzaldehyde or 1,2-dimethoxy-3-propylbenzoic acid.

    Reduction: Formation of 1,2-dimethoxy-3-propylcyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Dimethoxy-3-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-propylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-3-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.

    1,2-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.

    1,2-Dimethoxy-4-propylbenzene: Propyl group is at the 4-position instead of the 3-position.

Uniqueness

1,2-Dimethoxy-3-propylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and propyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

1,2-dimethoxy-3-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMSFTBHUBQBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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